N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the condensation of 4-chlorobenzaldehyde with 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This can lead to the modulation of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(E)-1-(4-CHLOROPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of chlorinated phenyl groups and a benzoxazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H11Cl3N2O |
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Molecular Weight |
401.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11Cl3N2O/c21-14-4-1-12(2-5-14)11-24-15-6-8-19-18(10-15)25-20(26-19)13-3-7-16(22)17(23)9-13/h1-11H |
InChI Key |
WOEONFWFKSIFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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